Benzeneacetamide, N-pentyl-
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Overview
Description
Benzeneacetamide, N-pentyl- is an organic compound with the molecular formula C13H19NO It is a derivative of benzeneacetamide, where the amide nitrogen is substituted with a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneacetamide, N-pentyl- can be synthesized through several methods. One common approach involves the reaction of benzeneacetic acid with pentylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Benzeneacetamide, N-pentyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where the pentyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Alkyl halides, aryl halides; often in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzeneacetamides.
Scientific Research Applications
Benzeneacetamide, N-pentyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-pentyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and the biological system in which it is studied.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetamide: The parent compound without the pentyl substitution.
N-Phenylmethacrylamide: Another derivative with different substituents on the amide nitrogen.
Acetanilides: Compounds with a similar amide structure but different aromatic substitutions.
Uniqueness
Benzeneacetamide, N-pentyl- is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Properties
CAS No. |
97728-07-9 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-pentyl-2-phenylacetamide |
InChI |
InChI=1S/C13H19NO/c1-2-3-7-10-14-13(15)11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3,(H,14,15) |
InChI Key |
YZLZQXXVYJDVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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